2'-Methoxy-[3,3'-bipyridin]-4-amine
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Overview
Description
2’-Methoxy-[3,3’-bipyridin]-4-amine is a heterocyclic organic compound that belongs to the bipyridine family Bipyridines are characterized by two pyridine rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Methoxy-[3,3’-bipyridin]-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available or readily synthesized starting materials such as 2-methoxypyridine and 3,3’-bipyridine.
Coupling Reaction: A common method for forming the bipyridine scaffold is the Suzuki–Miyaura coupling reaction.
Industrial Production Methods
Industrial production of 2’-Methoxy-[3,3’-bipyridin]-4-amine may involve large-scale adaptations of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2’-Methoxy-[3,3’-bipyridin]-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group or reduce other functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the bipyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce halogens, nitro groups, or other functional groups onto the bipyridine scaffold.
Scientific Research Applications
2’-Methoxy-[3,3’-bipyridin]-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2’-Methoxy-[3,3’-bipyridin]-4-amine involves its interaction with molecular targets such as enzymes, receptors, and metal ions. The methoxy and amine groups facilitate binding to these targets, influencing their activity and function. The compound can modulate redox processes, inhibit enzyme activity, or act as a ligand in coordination complexes .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: Lacks the methoxy and amine groups, making it less versatile in certain applications.
4,4’-Bipyridine: Similar in structure but differs in the position of the nitrogen atoms, affecting its redox properties and coordination behavior.
2-Methoxypyridine: Contains only one pyridine ring and a methoxy group, limiting its applications compared to the bipyridine derivatives.
Uniqueness
2’-Methoxy-[3,3’-bipyridin]-4-amine stands out due to its unique combination of functional groups, which enhance its chemical reactivity and binding affinity in various applications. Its ability to undergo diverse chemical reactions and form stable complexes with metals makes it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
3-(2-methoxypyridin-3-yl)pyridin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-15-11-8(3-2-5-14-11)9-7-13-6-4-10(9)12/h2-7H,1H3,(H2,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGRPJELMCQDKIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C2=C(C=CN=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50744684 |
Source
|
Record name | 2'-Methoxy[3,3'-bipyridin]-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50744684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258620-65-3 |
Source
|
Record name | [3,3′-Bipyridin]-4-amine, 2′-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1258620-65-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-Methoxy[3,3'-bipyridin]-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50744684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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